4-Benzyloxy-2-(trifluoromethyl)benzaldehyde
Overview
Description
4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C15H11F3O2 and a molecular weight of 280.25 g/mol It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzaldehyde core
Mechanism of Action
Target of Action
It’s known to be used as a reagent in various chemical reactions , suggesting that its targets could be diverse depending on the specific context of its use.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde . .
Preparation Methods
The synthesis of 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde typically involves the reaction of 4-hydroxy-2-(trifluoromethyl)benzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Benzyloxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the carboxylic acid derivative, while reduction yields the alcohol derivative.
Scientific Research Applications
4-Benzyloxy-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Benzyloxy-2-(trifluoromethyl)benzaldehyde can be compared with other similar compounds such as:
2-(Trifluoromethyl)benzaldehyde: This compound lacks the benzyloxy group, making it less versatile in certain synthetic applications.
4-(Trifluoromethyl)benzaldehyde:
The presence of both the benzyloxy and trifluoromethyl groups in this compound makes it unique and valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-phenylmethoxy-2-(trifluoromethyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTMKGSVSNXZSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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